

Application Notes and Protocols: (R,S)-Boc-2-amino-tetradecanoic Acid in Bioconjugation

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Compound of Interest

Compound Name: (R,S)-Boc-2-amino-tetradecanoic acid

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Introduction

(R,S)-Boc-2-amino-tetradecanoic acid is a key reagent in bioconjugation, primarily utilized for the introduction of a myristoyl group to biomolecules, a process known as myristylation.[1][2] This 14-carbon saturated fatty acid modification is a naturally occurring post-translational modification that plays a critical role in protein localization and function.[3][4] The synthetic introduction of a myristoyl moiety can significantly enhance the therapeutic potential of peptides and other biomolecules by increasing their lipophilicity, thereby improving membrane association, cellular uptake, and stability.[2][3][5]

These application notes provide detailed protocols for the use of **(R,S)-Boc-2-amino-tetradecanoic acid** in the myristylation of peptides via solid-phase peptide synthesis (SPPS), along with methods for purification and characterization of the resulting lipopeptides.

Key Applications

The primary application of **(R,S)-Boc-2-amino-tetradecanoic acid** is in the N-terminal myristylation of synthetic peptides. This modification is instrumental in:

- Enhancing Membrane Affinity and Cellular Uptake: The myristoyl group acts as a lipid anchor, facilitating the interaction of peptides with cell membranes. This can lead to

increased cellular entry and bioavailability.[2][5] Myristoylation has been shown to significantly increase the membrane partition coefficients (K_x) and favorable Gibbs free energy of partitioning (ΔG) of peptides.[6]

- **Improving Biological Activity:** By localizing peptides to the cell membrane, myristoylation can enhance their interaction with membrane-bound receptors and signaling proteins, leading to increased efficacy.[2] For instance, myristoylation of certain antimicrobial peptides has been demonstrated to significantly lower their minimum inhibitory concentrations (MIC) against fungal pathogens.[6]
- **Increasing Peptide Stability:** The lipid moiety can protect peptides from proteolytic degradation, thereby extending their half-life in biological systems.
- **Drug Delivery:** Myristoylation is a valuable strategy in drug development to improve the pharmacokinetic properties of peptide-based therapeutics.[2]

Quantitative Data Summary

The following tables summarize the quantitative impact of myristoylation on peptide properties as reported in the literature.

Table 1: Effect of Myristoylation on Peptide-Membrane Interaction[6]

Peptide	Membrane Composition	Partition Coefficient (K_x)	Gibbs Free Energy (ΔG , kJ/mol)
Non-myristoylated	POPC	3.0×10^4	~(-26)
Non-myristoylated	POPC/POPG	5.2×10^4	~(-26)
Myristoylated	POPC	1.0×10^5	~(-33)
Myristoylated	POPC/POPG	1.7×10^6	~(-33)

POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)

Table 2: Antifungal Activity of Myristoylated vs. Non-myristoylated Peptides[6]

Peptide	Organism	MIC ₉₀ (µg/mL) - Non-myristoylated	MIC ₉₀ (µg/mL) - Myristoylated
Peptide A	C. auris	>128	>128
Peptide B	C. albicans	64	8
Peptide C	C. tropicalis	128	16

Experimental Protocols

Protocol 1: Solid-Phase N-Terminal Myristoylation of Peptides

This protocol describes the manual synthesis of a myristoylated peptide on a rink amide resin using Fmoc/tBu chemistry.

Materials:

- Rink amide resin
- Fmoc-protected amino acids
- **(R,S)-Boc-2-amino-tetradecanoic acid**
- Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBr (Hydroxybenzotriazole)
- Activator: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Diethyl ether
- Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
- HPLC-grade acetonitrile and water

Procedure:

- Resin Swelling: Swell the rink amide resin in DMF for 30 minutes in a reaction vessel.
- Fmoc-Amino Acid Coupling:
 - Perform automated or manual Fmoc-based solid-phase peptide synthesis to assemble the desired peptide sequence.
 - For each coupling cycle, deprotect the Fmoc group with 20% piperidine in DMF.
 - Couple the next Fmoc-amino acid (3 eq.) using HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 hours.
- N-Terminal Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
- Boc-Protected Myristylation:
 - Dissolve **(R,S)-Boc-2-amino-tetradecanoic acid** (3 eq.) and HBTU (2.9 eq.) in DMF.
 - Add DIPEA (6 eq.) and pre-activate for 5 minutes.
 - Add the activated solution to the deprotected peptide-resin and react for 2-4 hours at room temperature.[\[7\]](#)
- Cleavage and Deprotection:
 - Wash the resin thoroughly with DMF and DCM and dry under vacuum.
 - Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide and remove side-chain protecting groups.
- Peptide Precipitation:
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

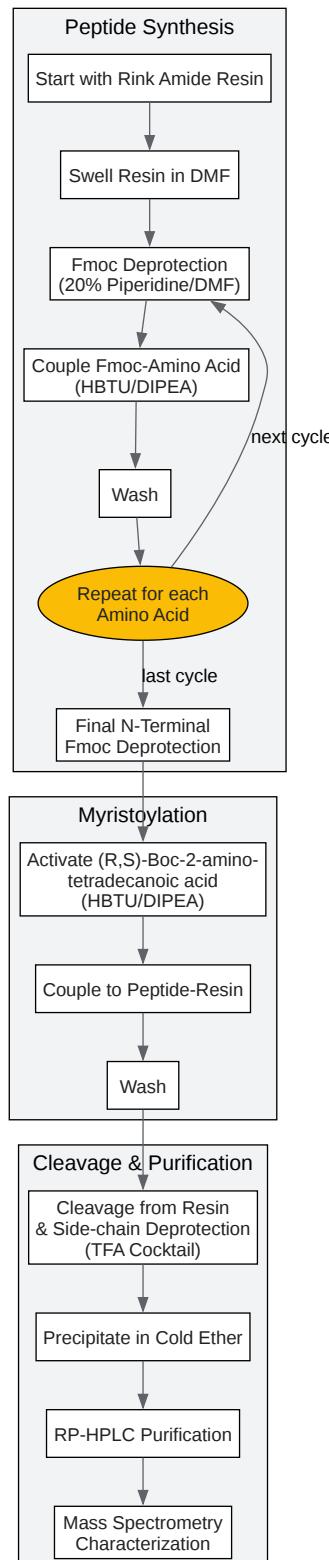
Protocol 2: Purification and Characterization of Myristoylated Peptides

Procedure:

- Purification:
 - Dissolve the crude myristoylated peptide in a minimal amount of a suitable solvent (e.g., DMSO, or a mixture of acetonitrile and water).
 - Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
 - Use a gradient of acetonitrile in water (both containing 0.1% TFA) for elution.
- Characterization:
 - Confirm the purity of the collected fractions using analytical RP-HPLC.
 - Verify the identity of the myristoylated peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight.

Visualization of Workflows

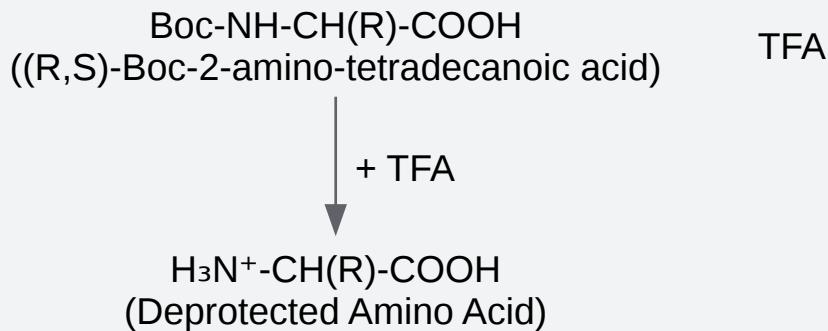
Solid-Phase Synthesis of Myristoylated Peptides

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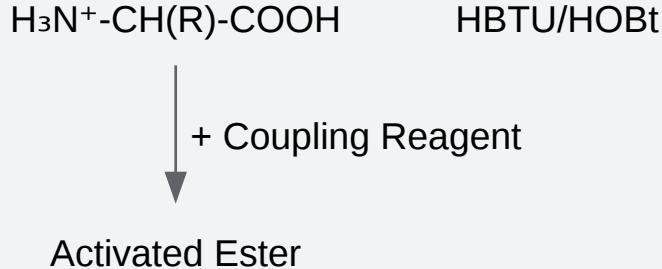
Caption: Workflow for Solid-Phase Synthesis and Purification of N-terminal Myristoylated Peptides.

Boc-Deprotection and Amide Bond Formation

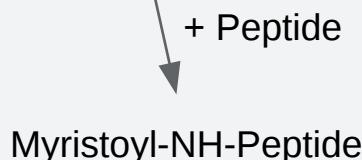
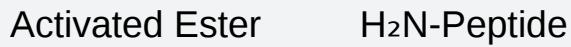
Step 1: Boc Deprotection



Step 2: Carboxyl Activation



Step 3: Amide Bond Formation



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Caption: Chemical Steps for Bioconjugation using **(R,S)-Boc-2-amino-tetradecanoic acid**.

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